molecular formula C10H9N5O2 B13465587 1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione

1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13465587
M. Wt: 231.21 g/mol
InChI Key: WUXUMSUTLUFMJY-UHFFFAOYSA-N
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Description

1-(4-Azidophenyl)-1,3-diazinane-2,4-dione is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-azidophenyl)-1,3-diazinane-2,4-dione typically involves the diazotization of 4-aminophenyl derivatives followed by azidation. A common method includes the reaction of 4-aminophenyl with sodium nitrite in the presence of an acid to form the diazonium salt, which is then treated with sodium azide to yield the azido compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, reducing the risk associated with handling azides, which can be explosive under certain conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Azidophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-azidophenyl)-1,3-diazinane-2,4-dione involves its ability to undergo cycloaddition and reduction reactions, which allows it to interact with various molecular targets. The azido group can form covalent bonds with alkyne-containing molecules, leading to the formation of stable triazole linkages. Additionally, the reduction of the azido group to an amine can facilitate further chemical modifications .

Comparison with Similar Compounds

Uniqueness: 1-(4-Azidophenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane-2,4-dione core, which imparts distinct chemical properties and reactivity compared to other azido compounds. This structure allows for specific applications in materials science and medicinal chemistry that are not achievable with simpler azido compounds .

Properties

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

1-(4-azidophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H9N5O2/c11-14-13-7-1-3-8(4-2-7)15-6-5-9(16)12-10(15)17/h1-4H,5-6H2,(H,12,16,17)

InChI Key

WUXUMSUTLUFMJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

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